molecular formula C22H30N6O2 B5074888 N-(4-Methoxyphenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide

N-(4-Methoxyphenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide

Cat. No.: B5074888
M. Wt: 410.5 g/mol
InChI Key: RGTXJAKQRSAAKZ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyrimidine moiety, and the final coupling with the methoxyphenyl group. Common reagents used in these reactions include piperazine, pyrimidine derivatives, and methoxyphenyl compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of the pyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution on the aromatic ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide likely involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with varying substituents on the aromatic ring or the pyrimidine moiety. Examples include:

  • N-(4-Chlorophenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide
  • N-(4-Methylphenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-17-16-20(26-10-4-3-5-11-26)25-21(23-17)27-12-14-28(15-13-27)22(29)24-18-6-8-19(30-2)9-7-18/h6-9,16H,3-5,10-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTXJAKQRSAAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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